molecular formula C12H17N5O3 B10898495 N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-nitro-1H-pyrazole-3-carboxamide

N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10898495
M. Wt: 279.30 g/mol
InChI Key: SYDPCTCTFXVXFJ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

N~3~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying the structure-activity relationships of tropane alkaloids. In medicine, it has potential therapeutic applications due to its biological activity .

Mechanism of Action

The mechanism of action of N3-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold allows it to bind to certain receptors, influencing various biological processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with neurotransmitter systems .

Comparison with Similar Compounds

N~3~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared to other tropane alkaloids such as atropine and hyoscyamine. These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their substituents and biological activities .

Properties

Molecular Formula

C12H17N5O3

Molecular Weight

279.30 g/mol

IUPAC Name

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H17N5O3/c1-16-8-2-3-9(16)5-7(4-8)14-12(18)11-10(17(19)20)6-13-15-11/h6-9H,2-5H2,1H3,(H,13,15)(H,14,18)

InChI Key

SYDPCTCTFXVXFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)C3=C(C=NN3)[N+](=O)[O-]

Origin of Product

United States

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